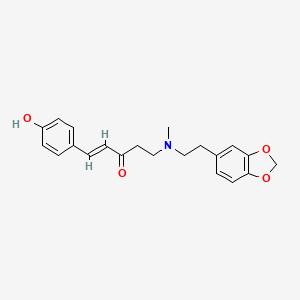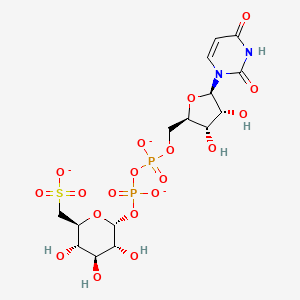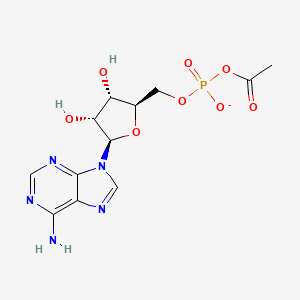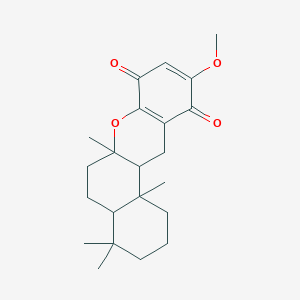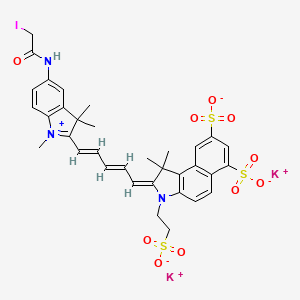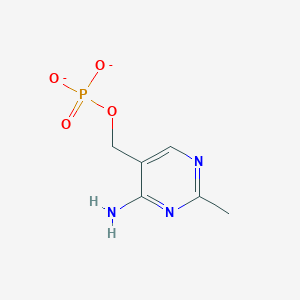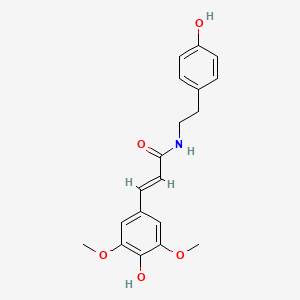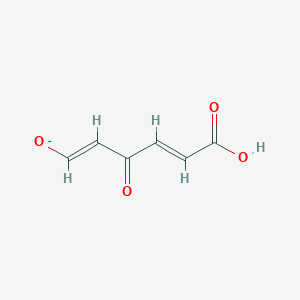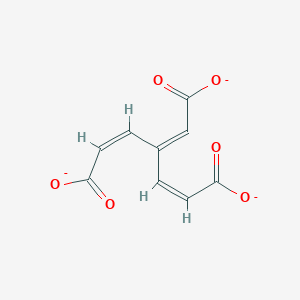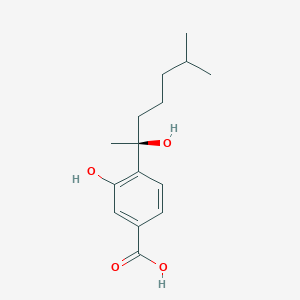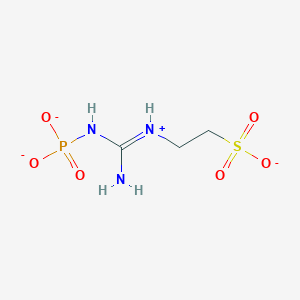
N-phosphonatotaurocyamine(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phosphonatotaurocyamine(2-) is dianion of N-phosphotaurocyamine arising from deprotonation of phosphoramidate and sulfonate OH groups and protonation of the guanidino group; major species at pH 7.3. It is a conjugate base of a N-phosphotaurocyamine.
科学的研究の応用
Antitumor Activity
N-phosphonatotaurocyamine(2-) and related compounds have shown potential in cancer treatment. Nitrogen-containing bisphosphonates (N-BPs) have been found to exert anticancer activity. These compounds interact with various cell types, including macrophages, endothelial cells, and tumor cells, and stimulate the cytotoxicity of γδ T cells. This antitumor activity is an important area of ongoing preclinical research (Clézardin, 2011).
Inhibition of Mitochondrial Adenine Nucleotide Translocase
A new endogenous ATP analog (ApppI) formed as a result of the inhibition of the mevalonate pathway by N-BPs has been reported. This analog inhibits the mitochondrial adenine nucleotide translocase (ANT) and is responsible for apoptosis induced by nitrogen-containing bisphosphonates. This mechanism provides a new understanding of the action of N-BPs and their potential therapeutic applications (Mönkkönen et al., 2006).
Environmental Chemistry
Phosphonates, including N-phosphonatotaurocyamine(2-), have unique environmental interactions due to their strong interaction with surfaces. This leads to significant removal in technical and natural systems, affecting their environmental behavior. Understanding their environmental chemistry is crucial for assessing their impact and potential uses (Nowack, 2003).
Cardioprotective Agents
Certain phosphonate analogs have shown potential as cardioprotective agents. Their mechanism involves the activation of cardiac P2X receptor, which has been beneficial in heart failure models. This research suggests new therapeutic avenues for heart diseases using these compounds (Kumar et al., 2010).
Osteoblast Proliferation and Wound Healing
Low concentrations of amino-bisphosphonates, a related class of compounds, have been found to stimulate human keratinocyte proliferation and enhance in vitro wound healing. This suggests potential clinical applications beyond their traditional use in treating bone disorders (Renó et al., 2012).
Antiresorptive Agents in Metabolic Bone Diseases
Bisphosphonates are important antiresorptive agents used in the treatment of metabolic bone diseases, including osteoporosis and tumor-associated osteolysis. Their high affinity for calcium allows them to target bone mineral and inhibit osteoclast function, making them effective in treating these diseases (Rogers et al., 2000).
Antimicrobial Properties
Phosphonates, including N-phosphonatotaurocyamine(2-), have demonstrated novel antibacterial and anticancer activities. Their biochemical properties make them effective in inhibiting enzymes that metabolize phosphate and pyrophosphate substrates (Turhanen et al., 2021).
特性
製品名 |
N-phosphonatotaurocyamine(2-) |
|---|---|
分子式 |
C3H8N3O6PS-2 |
分子量 |
245.15 g/mol |
IUPAC名 |
2-[amino-(phosphonatoamino)methylidene]azaniumylethanesulfonate |
InChI |
InChI=1S/C3H10N3O6PS/c4-3(6-13(7,8)9)5-1-2-14(10,11)12/h1-2H2,(H,10,11,12)(H5,4,5,6,7,8,9)/p-2 |
InChIキー |
JOYGYOHHMWVUFM-UHFFFAOYSA-L |
正規SMILES |
C(CS(=O)(=O)[O-])[NH+]=C(N)NP(=O)([O-])[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



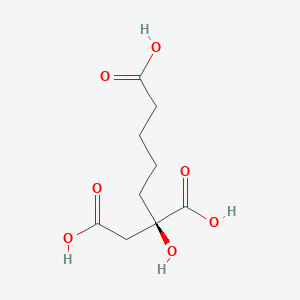
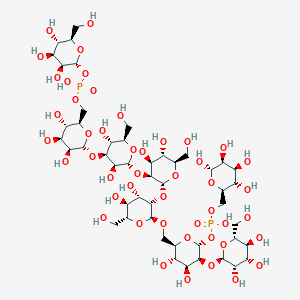
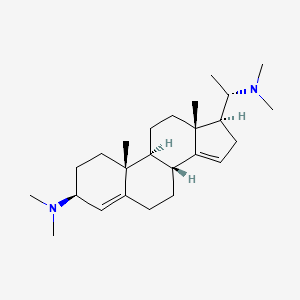
![5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide](/img/structure/B1262856.png)
